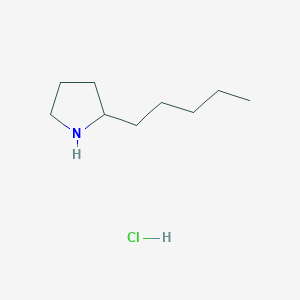
人参皂苷Ra2
描述
人参皂苷Ra2是一种三萜皂苷,存在于人参的根部,人参是一种属于五加科的药用植物。 人参皂苷是人参药理作用的主要活性成分,包括抗炎、抗癌和神经保护作用 。this compound与其他人参皂苷一起,促进了人参的治疗潜力。
科学研究应用
化学: 人参皂苷Ra2是研究皂苷及其衍生物结构-活性关系的宝贵化合物。
生物学: 已证明它可以调节各种生物过程,包括细胞增殖、凋亡和免疫反应.
作用机制
人参皂苷Ra2通过多个分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Ginsenoside Ra2 has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, Ginsenoside Ra2 can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.
Cellular Effects
Ginsenoside Ra2 exerts various effects on different cell types and cellular processes. In cancer cells, Ginsenoside Ra2 has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, Ginsenoside Ra2 influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, Ginsenoside Ra2 exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, Ginsenoside Ra2 can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Ginsenoside Ra2 can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how Ginsenoside Ra2 influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginsenoside Ra2 have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that Ginsenoside Ra2 remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to Ginsenoside Ra2 in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of Ginsenoside Ra2’s effects in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Ginsenoside Ra2 vary with different dosages in animal models. At low doses, Ginsenoside Ra2 has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of Ginsenoside Ra2 are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
Ginsenoside Ra2 is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert Ginsenoside Ra2 into various metabolites, which may have distinct biological activities. Additionally, Ginsenoside Ra2 influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.
准备方法
合成路线和反应条件: 人参皂苷Ra2的制备涉及从人参根中提取和纯化。传统方法包括溶剂提取,然后采用色谱技术分离化合物。 近年来,合成生物学技术的进步使得利用工程微生物(如酿酒酵母)生产人参皂苷成为可能 。该方法涉及表达参与人参皂苷生物合成途径的关键酶,从而实现大规模生产。
工业生产方法: this compound的工业生产通常涉及种植人参,然后使用乙醇或甲醇等溶剂进行提取。 然后,提取物经过各种色谱技术,例如高效液相色谱(HPLC)进行纯化,得到this compound 。
化学反应分析
反应类型: 人参皂苷Ra2会发生各种化学反应,包括水解、氧化和糖基化。这些反应会改变this compound的结构,导致形成不同的衍生物。
常见试剂和条件:
水解: 酸性或酶促水解可以断裂this compound中的糖苷键,导致形成苷元和糖部分。
氧化: 过氧化氢等氧化剂可以氧化this compound中的羟基,导致形成氧化衍生物。
主要产物: 从这些反应中形成的主要产物包括this compound的各种脱糖基化和氧化衍生物,这些衍生物可能具有不同的药理特性 。
相似化合物的比较
人参皂苷Ra2属于人参皂苷家族,该家族包括人参皂苷Rb1、Rb2、Rc、Rd和Re等化合物 。 与这些类似化合物相比,this compound因其独特的糖基化模式及其独特的药理特性而独一无二 。
类似化合物:
人参皂苷Rb1: 以其抗炎和神经保护作用而闻名。
人参皂苷Rb2: 具有抗癌和抗糖尿病特性。
人参皂苷Rc: 已被证明具有抗炎和抗氧化作用。
人参皂苷Rd: 以其神经保护和抗癌作用而闻名。
人参皂苷Re: 具有抗炎、抗癌和心血管保护作用.
总之,this compound是一种具有多种科学研究和医学应用的宝贵化合物。其独特的化学结构和药理特性使其成为开发新治疗剂的潜在候选者。
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIBJSWHIZNCA-BGPUAMRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317134 | |
| Record name | Ginsenoside Ra2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-42-1 | |
| Record name | Ginsenoside Ra2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Ra2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


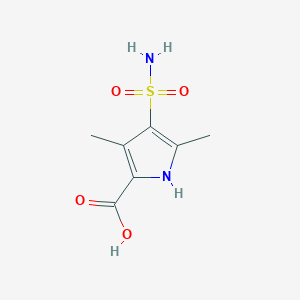
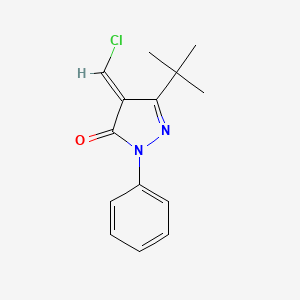
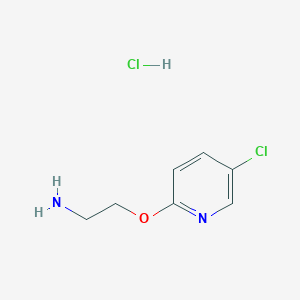

![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
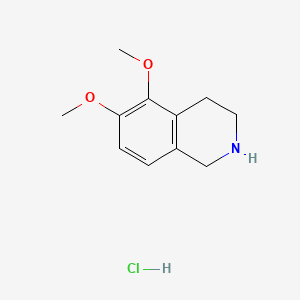

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)
![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)
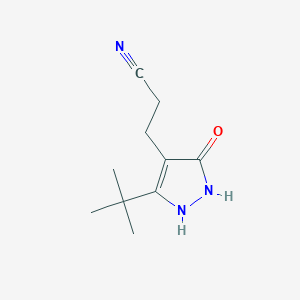
![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)


